molecular formula C4H8N4 B1305251 2-(1H-1,2,4-Triazol-1-yl)ethanamine CAS No. 51444-31-6

2-(1H-1,2,4-Triazol-1-yl)ethanamine

Cat. No. B1305251
CAS RN: 51444-31-6
M. Wt: 112.13 g/mol
InChI Key: IDWZESHNJMMWTR-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)ethanamine, also known as 1,2,4-triazole, is a heterocyclic organic compound containing a five-membered ring of three nitrogen atoms and two carbon atoms. It is a versatile building block in organic synthesis and has a wide range of applications in a variety of fields, including pharmaceuticals, agrochemicals, and materials science. 1,2,4-Triazole has been extensively studied due to its unique structure and versatile reactivity.

Scientific Research Applications

Synthesis and Characterization

2-(1H-1,2,4-Triazol-1-yl)ethanamine and its derivatives are key intermediates in synthesizing various compounds. For example, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, synthesized from this compound, is a crucial precursor for developing agricultural fungicides like prothioconazole. This compound is notable for its high yield and facile preparation under mild conditions, making it suitable for industrial applications (Ji et al., 2017).

Biological Activities

This compound derivatives exhibit a wide range of biological activities. For instance, Cu(II) complexes of triazole derivatives show promising DNA binding propensity, indicating potential in biomedical applications such as gene therapy or as anticancer agents. These complexes have been found to interact with DNA and exhibit nuclease activity, further underscoring their potential in medicinal chemistry (Kumar et al., 2012).

Antifungal and Antimicrobial Properties

Compounds synthesized from this compound have shown significant antifungal and antimicrobial properties. For example, various 1H-1,2,4-triazole derivatives containing this structure have demonstrated effectiveness against multiple phytopathogens, making them valuable in the development of new fungicides (Bai et al., 2020). Additionally, their role in synthesizing molecules with antimicrobial activities has been noted, highlighting their versatility in drug development (Radhika et al., 2011).

Pharmaceutical Applications

The triazole ring, a component of this compound, is a critical motif in several clinical drugs due to its diverse biological activities. These include applications in anti-inflammatory, antimicrobial, and antitumoral drugs. The versatility of the triazole ring in structural variations contributes to its widespread use in pharmaceuticals (Ferreira et al., 2013).

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-2-8-4-6-3-7-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWZESHNJMMWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199423
Record name 1H-1,2,4-Triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51444-31-6
Record name 1H-1,2,4-Triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51444-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole-1-ethanamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,2,4]TRIAZOL-1YL-ETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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